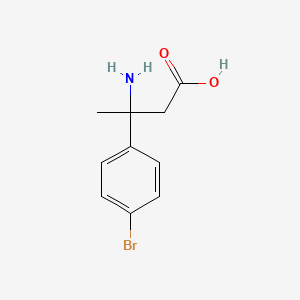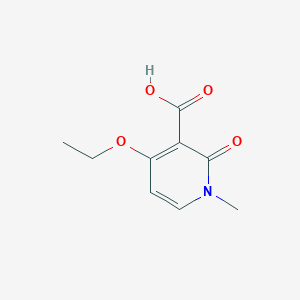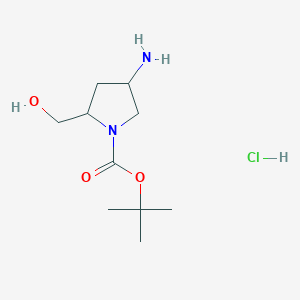![molecular formula C19H27N7O14P2 B12094418 [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12094418.png)
[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is a complex organic molecule with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate involves multiple steps, including the formation of the oxolan ring and the attachment of the phosphate groups. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential role in cellular processes. It may act as a precursor to important biomolecules or participate in enzymatic reactions.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may have applications in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, the compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- [3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Uniqueness
The uniqueness of this compound lies in its dual structure, combining elements of both pyrimidine and purine derivatives. This duality allows it to participate in a wide range of chemical and biological reactions, making it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C19H27N7O14P2 |
|---|---|
Molecular Weight |
639.4 g/mol |
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O7P.C9H14N3O7P/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;10-7-1-2-12(9(14)11-7)8-6(13)3-5(19-8)4-18-20(15,16)17/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19);1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17) |
InChI Key |
BVDOFOVLSRVUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)


![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)



![1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)





